Cas no 229634-09-7 (3-(piperazine-1-carbonyl)aniline)

3-(piperazine-1-carbonyl)aniline structure
229634-09-7 structure
Product name:3-(piperazine-1-carbonyl)aniline
CAS No:229634-09-7
MF:C11H17Cl2N3O
Molecular Weight:278.18
MDL:MFCD31696137
CID:5142232
PubChem ID:43531665

3-(piperazine-1-carbonyl)aniline 化学的及び物理的性質

名前と識別子

    • (3-Aminophenyl)(piperazin-1-yl)methanone 2HCl
    • (3-Aminophenyl)(piperazin-1-yl)methanone dihydrochloride
    • 3-(piperazine-1-carbonyl)aniline
    • AKOS009582497
    • G48099
    • EN300-60960
    • Z431509314
    • GS3278
    • (3-aminophenyl)-piperazin-1-ylmethanone
    • (3-aminophenyl)(piperazin-1-yl)methanone
    • SCHEMBL8355984
    • 229634-09-7
    • MDL: MFCD31696137
    • インチ: 1S/C11H15N3O.2ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,12H2;2*1H
    • InChIKey: JAMLYSBVLQZORJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)N)N1CCNCC1.Cl.Cl

計算された属性

  • 精确分子量: 205.121512110g/mol
  • 同位素质量: 205.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.4Ų
  • XLogP3: 0

3-(piperazine-1-carbonyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-60960-10.0g
3-(piperazine-1-carbonyl)aniline
229634-09-7
10.0g
$2638.0 2023-02-13
Enamine
EN300-60960-0.05g
3-(piperazine-1-carbonyl)aniline
229634-09-7
0.05g
$135.0 2023-02-13
Enamine
EN300-60960-0.5g
3-(piperazine-1-carbonyl)aniline
229634-09-7
0.5g
$480.0 2023-02-13
Advanced ChemBlocks
P39522-1G
(3-Aminophenyl)(piperazin-1-yl)methanone dihydrochloride
229634-09-7 95%
1G
$390 2023-09-15
Enamine
EN300-60960-1.0g
3-(piperazine-1-carbonyl)aniline
229634-09-7
1.0g
$614.0 2023-02-13
Aaron
AR01A8WU-1g
3-(PIPERAZINE-1-CARBONYL)ANILINE
229634-09-7 97%
1g
$310.00 2025-02-11
Enamine
EN300-60960-5.0g
3-(piperazine-1-carbonyl)aniline
229634-09-7
5.0g
$1779.0 2023-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13510-10G
3-(piperazine-1-carbonyl)aniline
229634-09-7 95%
10g
¥ 11,675.00 2023-03-14
Enamine
EN300-60960-2.5g
3-(piperazine-1-carbonyl)aniline
229634-09-7
2.5g
$1202.0 2023-02-13
Advanced ChemBlocks
P39522-250MG
(3-Aminophenyl)(piperazin-1-yl)methanone dihydrochloride
229634-09-7 95%
250MG
$175 2023-09-15

3-(piperazine-1-carbonyl)aniline 関連文献

3-(piperazine-1-carbonyl)anilineに関する追加情報

Recent Advances in the Study of 229634-09-7 and 3-(piperazine-1-carbonyl)aniline in Chemical Biology and Pharmaceutical Research

In recent years, the compound with CAS number 229634-09-7 and the derivative 3-(piperazine-1-carbonyl)aniline have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, especially in targeting specific biological pathways. This research briefing aims to summarize the latest findings related to these compounds, highlighting their synthesis, biological activity, and therapeutic potential.

The compound 229634-09-7, a piperazine derivative, has been investigated for its role as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have focused on optimizing its synthetic routes to improve yield and purity, which are critical for large-scale pharmaceutical production. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance the efficiency of these processes.

3-(piperazine-1-carbonyl)aniline, a structurally related compound, has shown promising results in preclinical studies as a modulator of specific receptor targets. Research published in the last year has demonstrated its efficacy in inhibiting certain enzymes involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. Furthermore, its pharmacokinetic properties, including bioavailability and metabolic stability, have been characterized in detail, providing a solid foundation for further drug development.

One of the most notable advancements is the identification of 3-(piperazine-1-carbonyl)aniline as a potential lead compound for the development of novel anticancer agents. In vitro and in vivo studies have revealed its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. These findings have spurred interest in exploring its mechanism of action and optimizing its structure-activity relationship to enhance therapeutic efficacy.

In addition to its therapeutic potential, recent research has also explored the use of 229634-09-7 and 3-(piperazine-1-carbonyl)aniline in chemical biology tools. For instance, these compounds have been utilized as probes to study protein-protein interactions and enzyme kinetics, providing valuable insights into cellular processes. Such applications underscore the versatility of these molecules beyond traditional drug discovery.

Despite these promising developments, challenges remain in the clinical translation of these compounds. Issues such as solubility, stability, and potential off-target effects need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of these compounds into viable therapeutic options.

In conclusion, the latest research on 229634-09-7 and 3-(piperazine-1-carbonyl)aniline highlights their significant potential in both drug discovery and chemical biology. Continued investigation into their synthetic optimization, biological activity, and therapeutic applications will be crucial for realizing their full potential in the pharmaceutical industry.

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